[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate
Description
IUPAC Nomenclature and Constitutional Analysis
The compound’s systematic name reflects its hybrid architecture, comprising a steroidal scaffold and a coumarin-oxyacetate ester. The IUPAC name is constructed as follows:
Steroidal backbone : The parent structure is 1H-cyclopenta[a]phenanthrene, a tetracyclic system characteristic of steroids. The substituents are enumerated as:
- 10,13-Dimethyl groups : Methyl groups at positions 10 and 13 of the steroidal nucleus.
- 17-[(2R)-6-Methylheptan-2-yl] : A branched side chain at position 17 with a (2R)-6-methylheptan-2-yl group, analogous to the iso-octyl side chain in cholesterol derivatives.
- Stereochemical descriptors : Absolute configurations at positions 3 (S), 8 (S), 9 (S), 10 (R), 13 (R), 14 (S), and 17 (R) define the spatial arrangement of the steroidal framework.
Coumarin-oxyacetate moiety : The ester component is derived from 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid:
- 2-Oxochromen-7-yl : A coumarin core (benzopyran-2-one) with a ketone at position 2 and substituents at positions 3, 4, 7, and 8.
- 3-Benzyl, 4,8-dimethyl groups : A benzyl group at position 3 and methyl groups at positions 4 and 8.
- Oxyacetate linker : The coumarin system is connected to the steroidal alcohol via a methyleneoxyacetate bridge.
The constitutional arrangement is summarized in Table 1.
Table 1: Constitutional Analysis of Key Substituents
| Component | Position | Substituent | Bond Type |
|---|---|---|---|
| Steroidal backbone | 3 | Acetate ester linkage | Ester (C–O–C=O) |
| 10,13 | Methyl groups | C–CH₃ | |
| 17 | (2R)-6-Methylheptan-2-yl | C–C branched alkyl | |
| Coumarin moiety | 2 | Ketone | C=O |
| 3 | Benzyl group | C–CH₂Ph | |
| 4,8 | Methyl groups | C–CH₃ | |
| Linker | – | Methyleneoxyacetate | –O–CH₂–COO– |
Stereochemical Configuration of the Steroidal Backbone
The steroidal nucleus contains seven chiral centers with the following configurations:
- C3 : S-configuration, critical for axial orientation of the acetate group.
- C8/C9 : S/S configuration, inducing a trans junction between rings B and C.
- C10/C13 : R/R configuration, stabilizing the chair conformation of ring C.
- C14 : S-configuration, influencing the puckering of ring D.
- C17 : R-configuration, dictating the equatorial orientation of the side chain.
The (2R)-6-methylheptan-2-yl side chain at C17 adopts a staggered conformation, minimizing steric clashes with the steroidal core. X-ray crystallographic studies of analogous steroid-coumarin conjugates reveal that such side chains enhance lipophilicity and promote J-aggregation via van der Waals interactions.
Electronic Characterization of the Coumarin-Oxyacetate Moiety
The coumarin-oxyacetate system exhibits distinct electronic features:
- Conjugation effects : The benzopyran-2-one core supports π→π* transitions localized on the coumarin ring, with absorption maxima typically observed near 320–350 nm. The 3-benzyl and 4,8-methyl groups induce bathochromic shifts by extending conjugation and reducing bandgap energy.
- Electron distribution :
- The 2-oxo group withdraws electron density via resonance, polarizing the lactone ring.
- The 3-benzyl group donates electron density through hyperconjugation, increasing electron richness at C3–C4.
- The oxyacetate linker introduces an electron-deficient ester carbonyl, moderating the coumarin’s electron-rich regions.
Table 2: Electronic Transitions in Analogous Coumarin Derivatives
| Transition | Wavelength (nm) | Oscillator Strength | Assignment |
|---|---|---|---|
| S₀ → S₁ (π→π*) | 335 | 0.12 | Coumarin ring → C=O |
| S₀ → S₂ (π→π*) | 290 | 0.45 | Benzyl → lactone |
Density functional theory (DFT) simulations of similar compounds predict frontier molecular orbitals (FMOs) with HOMO localized on the coumarin ring and LUMO on the ester carbonyl, facilitating intramolecular charge transfer.
Properties
Molecular Formula |
C47H62O5 |
|---|---|
Molecular Weight |
707.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C47H62O5/c1-29(2)12-11-13-30(3)39-19-20-40-37-17-16-34-27-35(22-24-46(34,6)41(37)23-25-47(39,40)7)51-43(48)28-50-42-21-18-36-31(4)38(26-33-14-9-8-10-15-33)45(49)52-44(36)32(42)5/h8-10,14-16,18,21,29-30,35,37,39-41H,11-13,17,19-20,22-28H2,1-7H3/t30-,35+,37+,39-,40+,41+,46+,47-/m1/s1 |
InChI Key |
QGSMLEVCLDBXAJ-SLTSHJAVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)CC7=CC=CC=C7 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)CC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent attachment of the chromen-7-yl oxyacetate moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Recent studies have indicated that compounds similar to this structure exhibit promising anticancer properties. The molecular configuration allows for interactions with cellular pathways that can inhibit tumor growth. For instance:
- Anti-inflammatory Properties : The compound's structural components suggest potential anti-inflammatory effects. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This could be beneficial in treating chronic inflammatory diseases.
- Hormonal Activity Modulation : Given the steroid-like structure of the compound, it may interact with hormonal pathways. Research indicates that such compounds can act as selective modulators of hormone receptors (e.g., androgen or estrogen receptors), which could be useful in hormone-related therapies .
Biochemical Applications
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented. For example:
- Drug Delivery Systems : The unique structural features of this compound allow for potential use in drug delivery systems. Its lipophilic nature suggests it could be formulated into lipid-based carriers for targeted drug delivery .
Case Studies
- Case Study on Anticancer Properties :
- Case Study on Anti-inflammatory Effects :
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Core Structure : All compounds share a steroidal backbone but differ in oxidation states and side chains. The target compound and C1 retain the cyclopenta[a]phenanthrene core, while calactin () features a C21 steroid with glycosylation.
- Substituents: The coumarin ester in the target compound contrasts with chlorobenzoate (C1) or glycinate (4m) groups, impacting lipophilicity and bioactivity. Calactin’s sugar moiety enhances solubility but reduces membrane permeability compared to non-glycosylated analogues.
- Molecular Weight : The coumarin-linked target compound likely has a higher molecular weight (~550–600 g/mol) than simpler esters like C1 (512.85 g/mol) or cholesterol derivatives (386.66–400.69 g/mol) .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | C1 (Dichlorobenzoate) | Cholesterol Glycinate (4m) | Calactin (M-8) |
|---|---|---|---|---|
| Lipophilicity (LogP) | High (coumarin + benzyl) | Moderate (Cl groups) | Moderate (polar glycinate) | Low (sugar) |
| Solubility | Low (non-polar groups) | Low | Low | High |
| Melting Point | Not reported | Not reported | 124.2–126.1°C (analogue) | Not reported |
Notes:
Biological Activity
This compound is a complex organic molecule with potential biological significance. Its structure suggests it may interact with various biological pathways. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure typical of steroid-like compounds. It contains multiple chiral centers and functional groups that may influence its biological activity.
Structural Formula
Key Features
- Molecular Weight : 850.36 g/mol
- CAS Number : 80356-14-5
- Chemical Class : Steroid derivative
Cardiovascular Effects
Recent studies have indicated that compounds similar to this one exhibit significant cardiovascular protective effects. For instance, molecular docking studies have shown that related compounds can inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure.
Case Study: Inhibition of ACE
A study evaluated the binding affinities of several steroid derivatives against ACE:
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Compound B | -9.5 |
| Compound C | -9.0 |
| Propranolol (reference) | -6.8 |
These results suggest that the compound may exhibit similar ACE-inhibitory activity, potentially contributing to cardiovascular health by lowering blood pressure and reducing heart strain .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants are essential in mitigating oxidative stress and preventing cellular damage.
Experimental Findings
In vitro assays have demonstrated that derivatives of this compound can scavenge free radicals effectively:
- DPPH Assay : Demonstrated a significant reduction in DPPH radical concentration.
- ABTS Assay : Showed high efficacy in neutralizing ABTS radicals.
These findings indicate that the compound could play a role in protecting cells from oxidative damage .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. The compound's structural characteristics suggest potential anti-inflammatory effects.
Research has indicated that steroid-like compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can reduce inflammation markers in various models:
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 150 pg/mL | 80 pg/mL |
| IL-6 | 200 pg/mL | 90 pg/mL |
The significant reduction in these markers suggests that this compound may possess therapeutic potential in inflammatory diseases .
Q & A
How can the stereochemical configuration of this compound be confirmed experimentally?
Level: Basic
Methodological Answer:
The stereochemical configuration is confirmed via 2D NMR techniques (e.g., NOESY or ROESY) to establish spatial correlations between protons. For example, coupling constants (-values) in H NMR (e.g., for axial-equatorial proton interactions) and C NMR chemical shifts (e.g., δ 175.0 ppm for carbonyl groups) provide critical stereochemical clues . X-ray crystallography is definitive but requires high-purity crystals. Optical rotation ([α]) measurements further validate chiral centers, as seen in synthesized analogs with similar steroidal frameworks .
What synthetic strategies are effective for constructing the steroidal core with the 6-methylheptan-2-yl side chain?
Level: Advanced
Methodological Answer:
A multi-step synthesis involving steroid functionalization and coupling reactions is typical. For instance:
Core synthesis : Start with a bile acid derivative (e.g., via microbial oxidation or chemical modification of cholesterol analogs).
Side-chain introduction : Use alkynylation or Grignard reactions to append the 6-methylheptan-2-yl group. details a method using 1,2-benziodoxol-3(1H)-one reagents for ethynylation, achieving 92% yield under inert conditions .
Esterification : Couple the steroidal alcohol with the coumarin-derived acid using DCC/DMAP or Steglich conditions .
How can researchers address discrepancies in reported spectral data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in spectral data (e.g., conflicting H NMR peaks or IR bands) arise from solvent effects , impurities , or isomeric mixtures . To resolve:
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., HRMS data showing 779.2598 for [M+Na] ).
- Compare with NIST Standard Reference Data (e.g., IUPAC InChIKey: AVIAVCZUGQDYFE-UHFFFAOYSA-N for related structures ).
- Replicate synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature control) to minimize side products .
What analytical techniques are optimal for characterizing the acetate ester linkage?
Level: Basic
Methodological Answer:
- IR Spectroscopy : Look for ester C=O stretching at ~1740–1720 cm and C-O-C asymmetric stretching at ~1250–1150 cm .
- H NMR : Identify the acetate methyl group as a singlet at δ ~2.0–2.1 ppm . Adjacent protons on the coumarin moiety appear as aromatic signals (δ ~6.5–8.0 ppm) .
- LC-MS/MS : Fragmentation patterns (e.g., loss of 60 Da for acetate groups) confirm ester stability under ionization .
How should researchers evaluate the compound’s stability under varying experimental conditions?
Level: Advanced
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (e.g., no data reported, but related steroids degrade above 200°C ).
- Photostability : Expose to UV-Vis light (λ = 230–400 nm) and monitor via HPLC for degradation products .
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 37°C. Steroidal esters are typically stable in neutral conditions but hydrolyze under acidic/basic conditions .
What methodologies are recommended for assessing this compound’s biological activity?
Level: Advanced
Methodological Answer:
- In vitro assays : Use cell-based models (e.g., receptor binding assays for steroid analogs) or enzyme inhibition studies (e.g., cytochrome P450 interactions) .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-HRMS. Bile acid analogs often undergo glucuronidation or sulfation .
- Toxicity Screening : Perform MTT assays for cytotoxicity. Note that acute toxicity data are unavailable, necessitating cautious dose optimization .
How should ecological disposal be managed given the lack of toxicity data?
Level: Advanced
Methodological Answer:
- Precautionary Measures : Treat as persistent bioaccumulative toxicant (PBT) due to structural similarity to lipophilic steroids.
- Disposal Protocol : Incinerate at >800°C with alkaline scrubbers to neutralize potential acidic byproducts. Avoid landfill disposal, as soil mobility data are unavailable .
- Wastewater Compliance : Use activated carbon filtration to adsorb trace residues before release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
